molecular formula C11H14N4O2S2 B13374632 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13374632
M. Wt: 298.4 g/mol
InChI Key: HEBBIBALZGXFJU-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method. This involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Similar in structure but with different substituents.

    7-methyl-2-sulfanyl-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Similar core structure with a methyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substituents, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

11-(2-methoxyethyl)-5-sulfanylidene-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one

InChI

InChI=1S/C11H14N4O2S2/c1-17-5-4-14-3-2-8-7(6-14)9(16)15-10(12-8)19-11(18)13-15/h2-6H2,1H3,(H,13,18)

InChI Key

HEBBIBALZGXFJU-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=S)N3

Origin of Product

United States

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